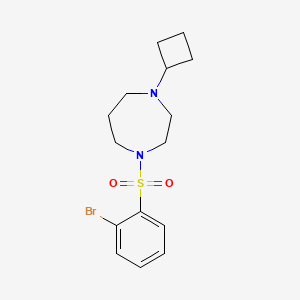

1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

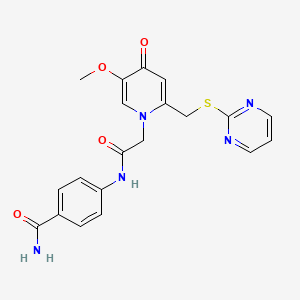

The compound “1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane” is a complex organic molecule. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also has a cyclobutyl group, which is a four-membered carbon ring, attached to it. The compound also features a sulfonyl group attached to a bromophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the bromine atom on the phenyl ring could potentially be substituted in a reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the diazepane ring could influence its boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Properties

The scientific research applications of 1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane mainly revolve around its synthesis and the exploration of its chemical properties. A study by Banfi et al. (2007) describes a two-step approach to synthesize diazepane systems, highlighting the Ugi multicomponent reaction followed by an SN2 reaction. This method efficiently produces 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones, indicating a potential pathway for synthesizing related compounds (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007). Additionally, Heo et al. (2020) explored the synthesis of 1,4-diazepines using a thermal aza-[5 + 2] cycloaddition reaction, which leads to C-sulfonylated 1,4-diazepines (Heo, Jung, Kim, Han, Lee, & Lee, 2020).

Biological Activity and Medicinal Chemistry

In the field of medicinal chemistry, the synthesis and biological activity of novel 1H-1,4-diazepines containing the benzene sulfonyl piperazine moiety have been investigated. Saingar et al. (2011) synthesized biologically active 1H-1,4-diazepines and screened them for antimicrobial, antifungal, and anthelmintic activity, showing the potential medical applications of these compounds (Saingar, Kumar, & Joshi, 2011).

Advanced Chemical Reactions and Catalysts

Advanced chemical reactions and the development of catalysts also feature prominently in the research applications of 1,4-diazepane derivatives. Moosavi-Zare et al. (2016) introduced a novel nanostructured heterogeneous catalyst, namely silica-bonded 1,4-diaza-bicyclo[2.2.2]octane-sulfonic acid chloride, for the efficient synthesis of spiropyrans (Moosavi‐Zare, Zolfigol, Noroozizadeh, Salehi-Moratab, & Zarei, 2016). Similarly, Nalikezhathu et al. (2023) reported the synthesis of 1,4-diazacycles by diol-diamine coupling, a process facilitated by a (pyridyl)phosphine-ligated ruthenium(II) catalyst, demonstrating a novel method for synthesizing these compounds, including drugs like cyclizine (Nalikezhathu, Tam, Cherepakhin, Do, & Williams, 2023).

Wirkmechanismus

Target of Action

The primary target of the compound “1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane” is currently unknown

Mode of Action

It is known that sulfonyl compounds often interact with their targets by forming covalent bonds, which can lead to changes in the target’s function .

Biochemical Pathways

Sulfonyl compounds are often involved in oxidation reactions . They can act as electrophiles, accepting electrons from other molecules, which can lead to changes in various biochemical pathways.

Result of Action

Sulfonyl compounds often have a wide range of biological activities, including antibacterial, antifungal, and antioxidant effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-bromophenyl)sulfonyl-4-cyclobutyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2S/c16-14-7-1-2-8-15(14)21(19,20)18-10-4-9-17(11-12-18)13-5-3-6-13/h1-2,7-8,13H,3-6,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBVWUSOHSUWET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromobenzenesulfonyl)-4-cyclobutyl-1,4-diazepane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2453939.png)

![[4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid](/img/structure/B2453940.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B2453943.png)

![2-(Methylsulfanyl)-6-[(propan-2-ylsulfanyl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2453946.png)

![N'-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2453948.png)

![N-(3,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2453949.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2453955.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2453957.png)